Tetraanthraporphyrazine

Description

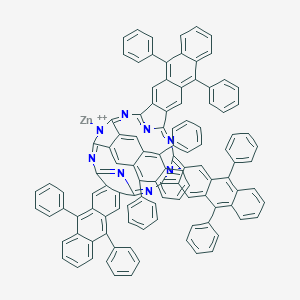

Structure

2D Structure

Properties

CAS No. |

147402-24-2 |

|---|---|

Molecular Formula |

C112H64N8Zn |

Molecular Weight |

1587.1 g/mol |

IUPAC Name |

zinc;7,14,24,31,41,48,58,65-octakis-phenyl-2,19,36,53,69,71-hexaza-70,72-diazanidaheptadecacyclo[52.14.1.13,18.120,35.137,52.04,17.06,15.08,13.021,34.023,32.025,30.038,51.040,49.042,47.055,68.057,66.059,64]doheptaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35(71),36,38,40,42,44,46,48,50,52,54(69),55,57,59,61,63,65,67-pentatriacontaene |

InChI |

InChI=1S/C112H64N8.Zn/c1-9-33-65(34-10-1)97-73-49-25-26-50-74(73)98(66-35-11-2-12-36-66)82-58-90-89(57-81(82)97)105-113-106(90)118-108-93-61-85-86(102(70-43-19-6-20-44-70)78-54-30-29-53-77(78)101(85)69-41-17-5-18-42-69)62-94(93)110(115-108)120-112-96-64-88-87(103(71-45-21-7-22-46-71)79-55-31-32-56-80(79)104(88)72-47-23-8-24-48-72)63-95(96)111(116-112)119-109-92-60-84-83(59-91(92)107(114-109)117-105)99(67-37-13-3-14-38-67)75-51-27-28-52-76(75)100(84)68-39-15-4-16-40-68;/h1-64H;/q-2;+2 |

InChI Key |

FBROCGIEHIQIBK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC5=C6[N-]C(=C5C=C42)N=C7C8=CC9=C(C1=CC=CC=C1C(=C9C=C8C(=N7)N=C1C2=CC3=C(C4=CC=CC=C4C(=C3C=C2C(=NC2=NC(=N6)C3=CC4=C(C5=CC=CC=C5C(=C4C=C32)C2=CC=CC=C2)C2=CC=CC=C2)[N-]1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1.[Zn+2] |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC5=C6[N-]C(=C5C=C42)N=C7C8=CC9=C(C1=CC=CC=C1C(=C9C=C8C(=N7)N=C1C2=CC3=C(C4=CC=CC=C4C(=C3C=C2C(=NC2=NC(=N6)C3=CC4=C(C5=CC=CC=C5C(=C4C=C32)C2=CC=CC=C2)C2=CC=CC=C2)[N-]1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1.[Zn+2] |

Other CAS No. |

147402-24-2 |

Synonyms |

tetraanthraporphyrazine zinc tetraanthraporphyrazine Zn-TAP |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tetraanthraporphyrazines

General Synthetic Routes

The most common and direct route to porphyrazine synthesis is the template-assisted cyclotetramerization of a suitable dinitrile precursor. In the case of tetraanthraporphyrazine, the required precursor would be an anthracene-fused dinitrile, specifically 2,3-dicyanoanthracene.

The general reaction involves heating the dinitrile in a high-boiling point solvent, such as quinoline or pentanol, often in the presence of a metal salt or an organic base. The metal ion can act as a template, coordinating to the nitrogen atoms of the dinitrile precursors and organizing them into the correct geometry for macrocyclization. This method directly yields a metallated this compound. Alternatively, using a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can facilitate the synthesis of the metal-free macrocycle. Subsequent demetallation of a metallated complex can also yield the metal-free version, although this can be challenging depending on the stability of the complex.

Synthesis of Specific Derivatives

Peripheral substitution is a common strategy to improve the solubility of large, planar macrocycles like this compound, which are otherwise prone to aggregation and have poor solubility. The introduction of bulky groups like tert-butyl moieties enhances their processability in common organic solvents.

The synthesis of tetra-tert-butyl-tetraanthraporphyrazine (also known as tetra-tert-butylanthracocyanine) follows the general cyclotetramerization route. The precursor, a tert-butyl-substituted 2,3-dicyanoanthracene, is synthesized first. The macrocycle is then formed via a lithium pentoxide-catalyzed reaction in pentanol. This method provides the metal-free derivative, which can then be used to synthesize various metal complexes.

Physicochemical Properties of Tetraanthraporphyrazine Systems

Spectral Properties

The electronic absorption spectrum of porphyrazine derivatives is dominated by two main features: the intense Soret band (or B band) in the near-UV region and the Q band in the visible or near-infrared region. The Q band is particularly characteristic and is sensitive to the structure of the macrocycle, the central metal ion, and aggregation.

For tetra-tert-butyl-tetraanthraporphyrazine, the effect of the extended anthracene (B1667546) annulation is clearly observed. The Q band is significantly red-shifted into the near-infrared region. In a non-aggregating solvent, the spectrum typically shows a sharp Q band maximum around 830 nm. The Soret band for this compound appears around 430 nm, with other transitions visible between these two main bands. The position of the Q band highlights the small HOMO-LUMO gap in these extended π-systems.

Table 1: UV-Vis Spectral Data for Tetra-tert-butyl-tetraanthraporphyrazine

| Band | Wavelength (λmax, nm) |

|---|---|

| Soret (B) Band | ~430 |

Note: Exact peak positions can vary depending on the solvent and aggregation state.

Magnetic Circular Dichroism (MCD) spectroscopy is a powerful technique for probing the electronic structure of molecules, particularly for porphyrin and phthalocyanine (B1677752) systems. It measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. MCD spectra are highly sensitive to the symmetry and degeneracy of electronic states.

For high-symmetry macrocycles like metalloporphyrazines (D4h symmetry), the Q band arises from a transition to a degenerate excited state (Eu). In MCD spectroscopy, this transition gives rise to a characteristic derivative-shaped A-term signal. This feature is a hallmark of the degeneracy of the excited state and can be used to confirm electronic structural assignments made from absorption spectroscopy and theoretical calculations. While specific MCD spectra for this compound are not widely documented, the principles from related phthalocyanine complexes are directly applicable.

Redox Properties

The ability of this compound to accept and donate electrons is a key feature of its chemistry, making it interesting for applications in catalysis and electronic materials. These properties are typically investigated using electrochemical methods.

Cyclic voltammetry (CV) is used to measure the redox potentials of a molecule. Porphyrazine derivatives can typically undergo multiple one-electron oxidation and reduction processes. The fusion of electron-rich anthracene units generally makes the macrocycle easier to oxidize compared to phthalocyanines.

Studies on tetra-tert-butyl-tetraanthraporphyrazine have shown that it can undergo both oxidation and reduction. The first oxidation potential is found at a relatively low positive value, confirming that the extended π-system has a high-lying HOMO. The reduction potentials are also accessible. These redox processes are often reversible, indicating the formation of stable radical anions and cations.

Table 2: Redox Potentials of Tetra-tert-butyl-tetraanthraporphyrazine

| Process | Potential (V vs. SCE) |

|---|---|

| First Oxidation | +0.55 |

Note: Potentials are approximate and can vary with solvent and electrolyte.

Theoretical and Computational Investigations of this compound Systems

Computational chemistry provides invaluable insights into the structure and properties of complex molecules like this compound, complementing experimental findings.

Density Functional Theory (DFT) is a widely used computational method to predict the geometric and electronic structures of porphyrazine systems. DFT calculations can optimize the molecular geometry, revealing details such as bond lengths, bond angles, and the planarity of the macrocycle. For metallated complexes, DFT can describe the nature of the metal-ligand bonding. Natural Bond Orbital (NBO) analysis, for example, can be used to quantify the charge on the metal atom and the nitrogen atoms, indicating the degree of ionic or covalent character in the coordinate bonds.

Time-Dependent DFT (TD-DFT) is the workhorse method for studying the excited states of molecules and simulating their electronic absorption spectra. By calculating the energies of electronic transitions and their corresponding oscillator strengths, TD-DFT can predict the positions and intensities of the B and Q bands. These calculations allow for the assignment of specific spectral features to transitions between particular molecular orbitals (e.g., the Q band is typically assigned to the HOMO to LUMO transition). Such studies confirm that the annulation with anthracene raises the energy of the HOMO and lowers the energy of the LUMO, leading to the observed red shift of the Q band.

Understanding the dynamics of electron transfer to and from the this compound macrocycle is crucial for its potential application in photocatalysis or solar energy conversion. These dynamics occur on ultrafast timescales (femtoseconds to nanoseconds) and are studied using time-resolved spectroscopic techniques, such as transient absorption and time-resolved fluorescence spectroscopy.

In a typical photosensitization process, the macrocycle absorbs a photon, creating an excited state. From this excited state, it can donate an electron to an acceptor molecule or accept an electron from a donor. Computational models can help understand the factors that control the rates of these electron transfer events, such as the driving force and the reorganization energy. Experimental studies on related zinc porphyrin derivatives, for instance, have elucidated the complex, multi-step electron transfer processes involved in photosensitization reactions, highlighting the importance of ultrafast spectroscopy in revealing these hidden dynamics.

Applications of Tetraanthraporphyrazine and Its Derivatives

While specific, commercialized applications of tetraanthraporphyrazine are not extensively documented, its properties suggest potential uses in several advanced material fields, analogous to those of phthalocyanines and other near-infrared absorbing dyes.

Non-Linear Optics: The large, delocalized π-electron system is expected to give rise to significant non-linear optical (NLO) properties, which could be exploited in optical limiting and other photonic devices.

Chemical Sensors: The electronic properties of the macrocycle are sensitive to its environment. Changes in the absorption spectrum upon exposure to certain analytes could form the basis for chemical sensors.

NIR-Absorbing Dyes: Its strong absorption in the near-infrared makes it a candidate for use as a functional dye in applications such as thermal imaging, security inks, or as a photosensitizer in photodynamic therapy (PDT), where deep tissue penetration of light is required.

Organic Electronics: The redox activity and ability to absorb light suggest potential roles as an active component in organic photovoltaic (OPV) cells or as a charge carrier in organic field-effect transistors (OFETs).

Conclusion

Design Strategies for Modulating Electronic and Optical Properties

The ability to systematically alter the electronic and optical behavior of tetraanthraporphyrazines is central to their application. Key strategies include modifying the peripheral substituents, changing the central metal ion, and extending the macrocyclic π-system.

Peripheral Substituent Effects on Aromaticity and Conjugation

The attachment of functional groups to the periphery of the this compound macrocycle is a powerful tool for tuning its electronic structure. The nature of these substituents directly influences the electron density of the entire π-conjugated system. nih.gov

Electron-donating groups (EDGs), such as alkoxy or amino groups, increase the electron density of the macrocycle. This increased density generally leads to a destabilization of the Highest Occupied Molecular Orbital (HOMO), resulting in a smaller HOMO-LUMO gap. Consequently, the major absorption bands (the Q and B bands) in the electronic spectrum shift to longer wavelengths (a bathochromic or red shift).

Electron-withdrawing groups (EWGs), such as nitro or cyano groups, decrease the electron density of the macrocycle. nih.gov These groups stabilize the HOMO, often leading to a larger HOMO-LUMO gap and a hypsochromic (blue) shift in the absorption spectra.

Table 1: Effect of Peripheral Substituents on this compound Properties

| Substituent Type | Example Group | Effect on Electron Density | Impact on HOMO-LUMO Gap | Resulting Spectral Shift |

|---|---|---|---|---|

| Electron-Donating | -OCH₃ (Methoxy) | Increases | Decreases | Bathochromic (Red Shift) |

| Electron-Withdrawing | -NO₂ (Nitro) | Decreases | Increases | Hypsochromic (Blue Shift) |

Central Metal Ion Coordination and Its Influence on Electronic States

The central cavity of the this compound ligand can accommodate a wide variety of metal ions. The coordination of a metal ion introduces new electronic states and significantly modifies the properties of the macrocycle. The nature of the metal ion, including its size, oxidation state, and d-electron configuration, dictates the extent of these changes. chemrxiv.org

The interaction between the metal d-orbitals and the π-orbitals of the porphyrazine ligand can lead to the formation of new metal-to-ligand or ligand-to-metal charge transfer bands in the electronic spectrum. rsc.org For instance, transition metals with partially filled d-orbitals (e.g., Co(II), Fe(III), Cu(II)) can introduce additional absorption features and provide pathways for non-radiative decay, influencing the fluorescence quantum yield and phosphorescence characteristics. chemrxiv.orgrsc.org In contrast, closed-shell metal ions like Zn(II) often preserve the ligand's inherent fluorescence.

The coordinated metal ion also influences the geometry of the macrocycle. Depending on the ionic radius, the metal can cause the normally planar macrocycle to become distorted, which in turn affects the overlap of π-orbitals and alters the electronic properties.

Table 2: Influence of Central Metal Ion on the Q-Band Absorption of Porphyrazine Analogues

| Central Metal Ion | d-Electron Configuration | Typical Q-Band λmax (nm) | Key Electronic Effects |

|---|---|---|---|

| H₂ (Metal-Free) | N/A | ~650-700 | Reference Ligand |

| Zn(II) | d¹⁰ | ~670-720 | Preserves Ligand Fluorescence |

| Cu(II) | d⁹ | ~680-730 | Paramagnetic; Quenches Fluorescence |

| Ni(II) | d⁸ | ~660-710 | Can Promote Intersystem Crossing |

Macrocyclic Annulation and Extended π-Systems

Annulation, the fusion of additional aromatic rings onto the periphery of the this compound core, is a direct method for extending the π-conjugated system. This strategy is exemplified by the synthesis of porphyrazine macrocycles with annulated five- or seven-membered heterocyclic rings, such as thiadiazole or diazepine (B8756704) units. researchgate.netresearchgate.net

The primary consequence of extending the π-system is a significant stabilization of the LUMO and, to a lesser extent, destabilization of the HOMO. This leads to a dramatic reduction in the HOMO-LUMO gap, causing a substantial bathochromic shift of the main absorption bands, often pushing them into the near-infrared (NIR) region of the electromagnetic spectrum. This tunability is highly desirable for applications in photodynamic therapy, NIR imaging, and optical data storage.

Furthermore, the nature of the annulated rings can introduce additional functionalities. For example, fusing electron-rich heterocycles can enhance the molecule's electron-donating character, while the geometry of the fused rings (e.g., non-planar diazepine units) can influence the molecule's solubility and solid-state packing. researchgate.net

Supramolecular Assemblies and Hybrid Materials Research

The inherent planarity and aromatic nature of this compound derivatives make them excellent building blocks for the construction of highly ordered supramolecular structures and functional hybrid materials through non-covalent interactions.

Self-Assembly Mechanisms and Non-Covalent Interactions

This compound molecules can spontaneously organize into well-defined, larger structures through a process called self-assembly. mdpi.com This process is driven by a combination of weak, non-covalent interactions:

π-π Stacking: The large, electron-rich surfaces of the macrocycles promote attractive stacking interactions, leading to the formation of one-dimensional columns or aggregates.

Hydrogen Bonding: The introduction of substituents capable of hydrogen bonding (e.g., amides, carboxylic acids) allows for the formation of specific, directional interactions that can guide the assembly into more complex architectures like sheets or fibers.

Coordination Bonds: If the central metal ion is coordinatively unsaturated, it can bind to donor atoms on adjacent molecules, creating robust, metal-organic networks.

The final morphology of the supramolecular assembly—be it nanorods, spheres, fibers, or sheets—is determined by a delicate balance of these interactions, which can be influenced by external conditions such as solvent, temperature, and concentration. mdpi.com

Integration into Composite Structures for Enhanced Functionality

The properties of this compound derivatives can be further enhanced by integrating them into composite or hybrid materials. nih.govnih.gov This involves combining the porphyrazine component with an inorganic or polymeric host matrix, where the components are dispersed at the nanoscale. nih.gov

A prominent example is the creation of hybrid materials with inorganic semiconductors like titanium dioxide (TiO₂). In such a composite, this compound molecules can be anchored to the surface of TiO₂ nanoparticles. mdpi.com Upon light absorption, the excited porphyrazine can inject an electron into the conduction band of the TiO₂, a critical process for applications in dye-sensitized solar cells. mdpi.com

Similarly, integration into polymer matrices can improve the processability and mechanical properties of the material while retaining the unique optical or electronic functions of the porphyrazine. rsc.org The covalent modification of the porphyrazine with reactive groups (e.g., silanes) allows for its incorporation into sol-gel matrices, leading to robust, photofunctional hybrid glasses. rsc.org These composite structures open avenues for creating multifunctional materials for a wide range of applications, including catalysis, sensing, and nonlinear optics. nih.gov

Research Applications in Emerging Technologies (Conceptual/Mechanism-focused)

The unique electronic structure anticipated for this compound, arising from its extensively conjugated π-system, suggests its potential utility in a range of emerging technologies. The fusion of four anthracene units onto the porphyrazine core is expected to lead to strong absorption in the near-infrared (NIR) region and a significantly reduced HOMO-LUMO gap, which are desirable characteristics for various optoelectronic and photocatalytic applications. researchgate.net

Optoelectronic Materials: Charge Transport and Exciton (B1674681) Dynamics

The performance of organic optoelectronic devices is fundamentally linked to the charge transport characteristics and exciton dynamics of the active materials. For large, planar aromatic molecules like this compound, these properties are governed by both intramolecular electronic coupling and intermolecular packing in the solid state.

Organic Light-Emitting Devices (OLEDs) Research

In the context of OLEDs, the key parameters are charge injection, transport, and recombination to form emissive excitons. The anticipated low LUMO level of this compound, a consequence of its extended π-conjugation, could facilitate electron injection from common cathode materials. Similarly, its HOMO level would be crucial for hole injection from the anode. Efficient charge transport is necessary to bring electrons and holes together in the emissive layer. For large aromatic systems, charge transport often occurs via hopping between adjacent molecules, a process that is highly dependent on the degree of intermolecular π-π stacking.

The design of this compound derivatives for OLEDs would likely involve the introduction of peripheral substituents to control the solid-state morphology and prevent aggregation-induced quenching of luminescence. While the extended conjugation is expected to lead to NIR emission, which is useful for specific applications like night-vision technologies and telecommunications, significant challenges in achieving high photoluminescence quantum yields in such large, flexible molecules would need to be addressed.

Photovoltaic Material Design and Efficiency Mechanisms

In organic photovoltaics (OPVs), the ideal light-absorbing material should have a broad absorption spectrum that matches the solar spectrum, and efficient charge separation and transport. This compound is conceptually an excellent candidate for a donor material in OPVs due to its expected strong absorption in the visible and NIR regions. rsc.org The fusion of anthracene units would extend the absorption profile, potentially leading to higher short-circuit currents. rsc.org

The efficiency of an OPV device is critically dependent on the energy level alignment between the donor and acceptor materials. The HOMO of the donor must be high enough to ensure efficient hole extraction, while the LUMO of the acceptor must be low enough for efficient electron extraction. The energy difference between the donor's HOMO and the acceptor's LUMO dictates the open-circuit voltage. The anticipated low bandgap of this compound would need to be carefully matched with a suitable acceptor material to optimize both light harvesting and voltage.

Furthermore, the mechanism of charge separation in OPVs involves the dissociation of excitons at the donor-acceptor interface. The efficiency of this process is influenced by the electronic coupling between the donor and acceptor and the morphology of the bulk heterojunction. Research on related porphyrin-based solar cells highlights the importance of controlling the nanoscale morphology to create a large interfacial area for exciton dissociation and continuous pathways for charge transport to the electrodes.

Photocatalysis Research: Mechanisms and Material Design

Photocatalysis harnesses light energy to drive chemical reactions. The key steps involve light absorption to generate electron-hole pairs (excitons), charge separation, and the migration of these charges to the catalyst's surface to participate in redox reactions. Porphyrin-based materials are known for their excellent light-harvesting capabilities and are promising candidates for photocatalysis. rsc.org

Photoinduced Charge Separation and Carrier Migration

Upon photoexcitation, this compound is expected to form a singlet excited state, which can then undergo intersystem crossing to a longer-lived triplet state. For photocatalysis, efficient charge separation to generate free electrons and holes is paramount to prevent rapid recombination. The large, delocalized π-system of this compound could facilitate the spatial separation of the electron and hole, thus prolonging their lifetime and increasing the probability of them engaging in chemical reactions.

The design of photocatalytic systems based on this compound would focus on strategies to enhance charge separation and migration. This could involve the introduction of electron-withdrawing or -donating groups to modulate the electronic properties or the formation of supramolecular assemblies that provide defined pathways for charge transport.

Heterojunction Photocatalysts and Enhanced Efficiency

A highly effective strategy to improve photocatalytic efficiency is the formation of heterojunctions with other semiconductor materials. rsc.org By creating an interface between this compound and a metal oxide (e.g., TiO₂) or another organic semiconductor, an internal electric field can be established. This built-in potential can drive the efficient separation of photogenerated charge carriers, with electrons moving to one material and holes to the other.

For instance, if this compound were deposited on the surface of n-type TiO₂, upon light absorption by the porphyrazine, an electron could be injected into the conduction band of the TiO₂, while the hole remains on the this compound. This charge-separated state would be significantly more stable, allowing for the charge carriers to participate in the desired redox reactions with adsorbed molecules. The choice of the semiconductor partner would be crucial and would depend on the relative energy levels of the two materials to ensure a favorable charge transfer pathway. Research on other porphyrin-based heterojunctions has demonstrated significant enhancements in photocatalytic activity for applications such as water splitting and the degradation of organic pollutants. rsc.org

Reaction Pathway Elucidation in Photocatalytic Processes

In photocatalysis, this compound derivatives would be expected to act as photosensitizers, absorbing light and initiating chemical reactions. The elucidation of the reaction pathway is crucial for understanding and optimizing the photocatalytic process.

Upon photoexcitation, the this compound molecule is promoted to an excited state. From this excited state, it can initiate redox reactions through two primary pathways:

Energy Transfer: The excited photosensitizer can transfer its energy to a substrate molecule, which then undergoes a chemical transformation.

Electron Transfer: The excited photosensitizer can either donate or accept an electron to or from a substrate molecule, leading to the formation of radical ions that initiate subsequent reactions.

Techniques such as transient absorption spectroscopy, time-resolved fluorescence spectroscopy, and electron spin resonance (ESR) spectroscopy would be instrumental in identifying transient intermediates and elucidating the operative reaction mechanisms. For instance, in the degradation of pollutants, the generation of reactive oxygen species (ROS) like singlet oxygen or superoxide (B77818) radicals is a common pathway that would be investigated.

Electrocatalysis Research: Fundamental Mechanisms

The large, electron-rich π-system of tetraanthraporphyrazines, combined with the redox activity of a central metal ion, would make them promising candidates for electrocatalysts. Research into their fundamental electrocatalytic mechanisms would focus on understanding electron transfer processes at the electrode-catalyst interface and the intrinsic redox properties of the molecule.

Electron Transfer at Electrode Interfaces

The efficiency of an electrocatalytic process involving a this compound derivative would be highly dependent on the rate of electron transfer between the electrode and the catalyst molecule. This process can be studied using techniques like cyclic voltammetry and electrochemical impedance spectroscopy.

The orientation and adsorption of the this compound molecule on the electrode surface would play a critical role. A well-defined orientation that facilitates efficient electronic coupling between the electrode and the catalytically active site of the molecule would be essential for high catalytic activity. The rate of heterogeneous electron transfer would be influenced by factors such as the nature of the electrode material, the solvent, and the specific functional groups on the this compound derivative.

Redox Chemistry and Potential Modulations

The redox chemistry of this compound derivatives would be central to their electrocatalytic function. The formal potentials of the various redox couples of the molecule determine the thermodynamic feasibility of the catalytic cycle.

The introduction of substituents with different electronic properties onto the macrocycle would be a key strategy for modulating these redox potentials. As shown in the table below, which is a hypothetical representation for illustrative purposes, electron-withdrawing groups would be expected to make the molecule easier to reduce (more positive reduction potential), while electron-donating groups would make it easier to oxidize (less positive or more negative oxidation potential).

Table 1: Hypothetical Redox Potential Modulation in this compound Derivatives

| Substituent (R) | Hammett Parameter (σp) | First Reduction Potential (V vs. SCE) | First Oxidation Potential (V vs. SCE) |

|---|---|---|---|

| -NO₂ | 0.78 | -0.40 | 1.10 |

| -CN | 0.66 | -0.45 | 1.05 |

| -H | 0.00 | -0.60 | 0.90 |

| -CH₃ | -0.17 | -0.68 | 0.82 |

| -OCH₃ | -0.27 | -0.75 | 0.75 |

| -N(CH₃)₂ | -0.83 | -0.85 | 0.60 |

This data is illustrative and not based on experimental values for this compound.

This ability to tune the redox potentials through synthetic modification would allow for the rational design of this compound-based electrocatalysts for specific reactions, such as the oxygen reduction reaction (ORR) or the carbon dioxide reduction reaction (CO₂RR).

Advanced Characterization of Tetraanthraporphyrazine Based Materials

Surface and Interface Science for Thin Films and Devices

The performance of devices incorporating tetraanthraporphyrazine is critically dependent on the structure and electronic properties of the thin films and the interfaces they form with other materials, such as metals and other semiconductors.

The arrangement of this compound molecules in thin films significantly influences charge transport and device efficiency. Techniques such as X-ray Diffraction (XRD) and Atomic Force Microscopy (AFM) are pivotal in elucidating the molecular ordering and surface morphology.

Atomic Force Microscopy (AFM) offers a real-space visualization of the thin film surface, revealing details about grain size, shape, and surface roughness. In studies of similar large polycyclic aromatic hydrocarbons, AFM has been instrumental in observing the evolution of film morphology with changes in deposition parameters such as substrate temperature and deposition rate. For example, higher substrate temperatures often lead to the formation of larger, more ordered crystalline domains, which can reduce the number of grain boundaries and enhance charge carrier mobility.

A hypothetical data table summarizing typical findings from AFM analysis on a related organic semiconductor thin film is presented below to illustrate the type of information that can be obtained.

| Deposition Parameter | Average Grain Size (nm) | Surface Roughness (RMS, nm) |

| Substrate Temperature: 25 °C | 50 - 100 | 2.5 |

| Substrate Temperature: 100 °C | 200 - 300 | 1.8 |

| Substrate Temperature: 150 °C | 400 - 600 | 1.2 |

| Deposition Rate: 0.1 Å/s | 150 - 250 | 2.1 |

| Deposition Rate: 1.0 Å/s | 80 - 150 | 3.0 |

This table is illustrative and based on general trends observed for organic semiconductor thin films.

The interface between a this compound film and a metal electrode is crucial for efficient charge injection or extraction in electronic devices. Understanding the energy level alignment at this interface is therefore of paramount importance. Photoelectron spectroscopy techniques, such as X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS), are powerful tools for investigating the electronic structure of these interfaces.

While direct experimental data on this compound interfaces is limited, studies on closely related extended porphyrin systems provide valuable parallels. For example, investigations of metal-tetrabenzoporphyrin interfaces have been conducted. nih.gov Theoretical studies based on Density Functional Theory (DFT) have shown that the electronic and molecular structures of metal-free tetrabenzoporphyrin (H₂TBP) and its metal complexes are influenced by the central metal atom. nih.gov For instance, ZnTBP and CdTBP exhibit D₄h symmetry, while AlClTBP and GaClTBP have a non-planar C₄v symmetry. nih.gov

UPS is used to determine the work function of the materials and the position of the highest occupied molecular orbital (HOMO) relative to the Fermi level. XPS provides information about the elemental composition and chemical states of the atoms at the interface, allowing for the detection of any chemical interactions or charge transfer between the organic semiconductor and the metal.

A representative data table summarizing the kind of information obtained from UPS analysis of a metal-organic semiconductor interface is shown below.

| Material/Interface | Work Function (Φ, eV) | HOMO Level (vs. E_F, eV) |

| Clean Gold (Au) | 5.1 | - |

| Porphyrin Derivative on Au | 4.4 | 1.2 |

| Clean Silver (Ag) | 4.3 | - |

| Porphyrin Derivative on Ag | 3.8 | 1.5 |

This table is illustrative and based on typical values observed for porphyrin-based thin films on metal substrates.

These measurements are critical for constructing an energy level diagram of the metal-semiconductor interface, which helps in understanding the nature of the contact (Ohmic or Schottky) and the efficiency of charge carrier injection or collection.

Electron Microscopy Techniques for Nanoscale Analysis

To gain a deeper understanding of the structure-property relationships in this compound-based materials, it is essential to characterize them at the nanoscale. Electron microscopy techniques offer the high spatial resolution required for such investigations.

Transmission Electron Microscopy (TEM) can provide high-resolution images of the internal structure of this compound thin films and nanostructures. By preparing cross-sectional samples, it is possible to visualize the different layers in a device and examine the morphology of the bulk of the film, including the presence of crystalline domains, grain boundaries, and defects.

Electron Energy-Loss Spectroscopy (EELS), often performed in conjunction with TEM, provides information about the elemental composition and electronic structure of the material with high spatial resolution. The low-loss region of the EELS spectrum can reveal information about plasmon excitations and interband transitions, which are related to the optical properties of the material. The core-loss region provides elemental mapping and information about the local chemical environment of specific atoms.

While specific TEM and EELS studies on this compound are not prevalent in the literature, the techniques have been extensively used to characterize other organic semiconductor materials. For instance, EELS can be used to map the distribution of different elements in a blend of a porphyrin derivative and a fullerene acceptor in an organic solar cell, providing insights into the nanoscale morphology of the active layer.

Scanning Probe Microscopy (SPM) techniques, such as Scanning Tunneling Microscopy (STM) and Conductive Atomic Force Microscopy (C-AFM), are powerful for probing the localized properties of this compound surfaces at the nanoscale.

STM can provide real-space images of the molecular arrangement on a conductive substrate with atomic resolution. A study on the on-surface synthesis of a closely related π-extended porphyrin, zinc tetraanthracenylporphyrin (ZnTAP), on a Au(111) surface demonstrated the power of STM in visualizing the structure of individual molecules and their self-assembled monolayers. acs.org The STM images revealed the planar and curved structures that can be formed through temperature-controlled cyclodehydrogenation. acs.org

The following table summarizes the key findings from the STM analysis of on-surface synthesized ZnTAP, a close analog of this compound.

| Feature | Observation |

| Molecular Structure | Visualization of individual ZnTAP molecules on Au(111). |

| Synthesis Products | Identification of planar and curved π-extended porphyrin structures. |

| Transmetalation | Observation of Au-containing porphyrins due to exchange with the substrate. acs.org |

Data based on the study of on-surface synthesis of zinc tetraanthracenylporphyrin (ZnTAP). acs.org

Future Research Directions and Unresolved Challenges in Tetraanthraporphyrazine Science

Development of Novel Synthetic Strategies for Complex Architectures

A primary challenge and a significant area for future research in tetraanthraporphyrazine science lies in the development of sophisticated and efficient synthetic methodologies. The ability to create complex, well-defined TAP-based architectures is fundamental to modulating their properties and integrating them into functional systems. Future synthetic efforts will likely focus on several key aspects:

Regiocontrolled Functionalization: Developing synthetic routes that allow for the precise placement of functional groups on the periphery of the this compound macrocycle is crucial. This control will enable the fine-tuning of solubility, electronic properties, and intermolecular interactions. Strategies such as the nucleophilic substitution of aromatic compounds (SNAr) on pre-functionalized precursors could offer a pathway to creating unsymmetrically substituted derivatives with unique properties.

Supramolecular Assemblies: The design of TAP building blocks capable of self-assembly into larger, ordered structures is a promising avenue. This includes the synthesis of multiporphyrinic architectures like nanorings, metal-organic frameworks (MOFs), and covalent-organic frameworks (COFs). These organized systems can exhibit collective properties that are not present in individual molecules, opening doors for applications in areas like light-harvesting and catalysis.

Axial Substitution Control: For metallated tetraanthraporphyrazines, the synthesis of complexes with controlled axial substitution is a key goal. The nature of the axial ligands can significantly influence the photophysical and electrochemical properties of the macrocycle, and developing methods to introduce and modify these ligands with high selectivity is an ongoing challenge.

Advancements in Multiscale Computational Modeling and Predictive Capabilities

Computational modeling is an indispensable tool for understanding and predicting the behavior of complex molecules like tetraanthraporphyrazines. Future advancements in this area will be critical for accelerating the discovery and design of new TAP-based materials.

The application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) has already proven valuable in studying the electronic and geometric structures of related macrocycles like tetrapyrazinoporphyrazines. chemrxiv.org These methods provide insights into the nature of chemical bonds, molecular orbitals, and electronic absorption spectra. chemrxiv.orgnih.gov Future research will focus on enhancing the accuracy and predictive power of these models for the larger and more complex this compound systems.

A significant challenge is the development of robust multiscale models that can bridge the gap between the quantum mechanical behavior of a single molecule and the macroscopic properties of a bulk material or device. nih.gov Such models would need to integrate different levels of theory to simulate processes occurring across various length and time scales, from electronic excitations to intermolecular interactions in solid-state materials. nih.gov The goal is to create a computational framework that can accurately predict key properties such as charge mobility, exciton (B1674681) dynamics, and nonlinear optical responses before a molecule is ever synthesized.

| Computational Method | Application in this compound Research | Predicted Properties |

| Density Functional Theory (DFT) | Ground-state electronic structure calculations | Molecular geometry, orbital energies, bond analysis |

| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption spectra | Excitation energies, oscillator strengths, nature of electronic transitions |

| Multiscale Modeling | Bridging molecular and material properties | Charge transport, energy transfer dynamics, bulk optical properties |

Exploration of New Photophysical Phenomena and Their Control

The extended π-conjugated system of tetraanthraporphyrazines gives rise to rich and complex photophysical behavior. A major frontier in TAP research is the exploration and control of these light-matter interactions. Future investigations will likely target:

Modulation of Excited States: A key challenge is to gain precise control over the energies and lifetimes of the excited states of tetraanthraporphyrazines. youtube.comsemanticscholar.org This can be achieved through chemical modifications, such as the introduction of electron-donating or electron-withdrawing groups at the periphery of the macrocycle. semanticscholar.org By tuning the electronic nature of the substituents, it is possible to manipulate processes like intersystem crossing and internal conversion, which are critical for applications in photodynamic therapy and optical limiting.

Aggregation-Induced Emission (AIE): While many chromophores suffer from fluorescence quenching in the aggregated state, some molecules exhibit the opposite behavior, known as AIE. Exploring the potential for AIE in novel this compound derivatives could lead to new types of solid-state emitters and sensors. nih.gov

Nonlinear Optical (NLO) Properties: Tetraanthraporphyrazines are promising candidates for NLO materials due to their large, delocalized electron systems. researchgate.netresearchgate.net Future research will involve the systematic investigation of how structural modifications affect the third-order NLO properties, such as two-photon absorption and nonlinear refraction. researchgate.netnih.gov The goal is to design TAPs with enhanced NLO responses for applications in optical switching and power limiting. researchgate.net

Rational Design of this compound Systems for Specific Advanced Applications

The ultimate goal of fundamental research into tetraanthraporphyrazines is to enable their use in advanced technologies. Rational design, guided by both theoretical predictions and experimental feedback, will be key to developing TAP-based systems tailored for specific functions.

One of the most promising applications is in photodynamic therapy (PDT) . The ability of porphyrin-like molecules to generate cytotoxic reactive oxygen species upon light irradiation is the basis of PDT. chemrxiv.orgnih.gov Future research will focus on designing water-soluble and tumor-targeting tetraanthraporphyrazines that absorb light in the near-infrared "therapeutic window," allowing for deeper tissue penetration. nih.govnih.gov

Another area of interest is in nonlinear optics . The rational design of TAP derivatives with large second-order hyperpolarizabilities could lead to new materials for optical data storage and processing. mdpi.com This involves creating push-pull systems by functionalizing the macrocycle with electron-donating and electron-accepting groups to enhance intramolecular charge transfer. nih.gov

The design of TAPs for applications in electronics and catalysis also represents a significant research direction. By tuning their electronic properties, TAPs could be developed as organic semiconductors for use in field-effect transistors or as catalysts for various chemical transformations. aaai.org

| Application Area | Design Strategy | Desired Property |

| Photodynamic Therapy (PDT) | Introduction of hydrophilic groups; conjugation to targeting moieties | Water solubility; tumor selectivity; strong absorption in the near-infrared |

| Nonlinear Optics (NLO) | Creation of donor-acceptor architectures | Large second-order hyperpolarizability; high thermal stability |

| Organic Electronics | Control of frontier molecular orbital energies; promotion of intermolecular π-stacking | High charge carrier mobility; tunable bandgap |

Integration of Artificial Intelligence and Machine Learning in this compound Research

The complexity of this compound chemistry, with its vast parameter space of possible structures and properties, makes it an ideal field for the application of artificial intelligence (AI) and machine learning (ML). nih.gov The integration of these computational tools is expected to revolutionize the way TAP research is conducted.

Property Prediction: Machine learning models, particularly deep neural networks and graph neural networks, can be trained on existing experimental and computational data to predict the properties of new, unsynthesized this compound molecules. This can significantly accelerate the screening of large virtual libraries of compounds to identify candidates with desired characteristics, such as high singlet oxygen quantum yield for PDT or large NLO response. nih.gov

Inverse Design: A more advanced application of AI is in "inverse design," where the desired properties are specified, and the ML model generates novel molecular structures that are predicted to exhibit those properties. This approach has the potential to uncover unconventional TAP architectures with superior performance that might not be conceived through traditional, intuition-based design.

Accelerating Discovery: By combining ML with automated synthesis and high-throughput screening, it may be possible to create a closed-loop system for the discovery of new this compound-based materials. nih.gov This would dramatically reduce the time and resources required to move from a conceptual design to a functional material.

The primary challenge in this area is the availability of large, high-quality datasets for training ML models. Future efforts will need to focus on generating and curating comprehensive databases of this compound properties to fully leverage the power of AI in this field.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tetraanthraporphyrazine, and how do reaction conditions influence yield and purity?

- This compound is typically synthesized via cyclocondensation of anthracene-derived precursors with porphyrin-forming reagents. Key variables include temperature (120–180°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., metal templates like Zn²⁺). Purification often involves column chromatography followed by recrystallization. Yield optimization requires strict control of stoichiometry and inert atmospheres to prevent oxidation byproducts .

- Methodological Tip : Use high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to confirm molecular structure. Compare UV-Vis spectra (e.g., absorption at ~500–700 nm) with literature to validate purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.